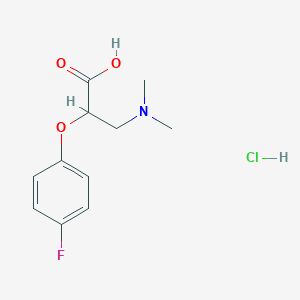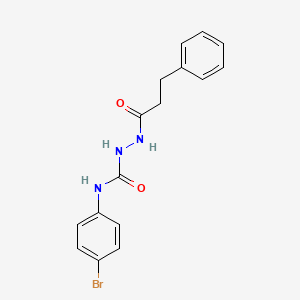![molecular formula C25H28N2O7S B5121368 N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121368.png)
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as BAY 38-3441, is a chemical compound that belongs to the class of glycine receptor antagonists. Glycine receptors are found in the central nervous system and play an important role in the inhibition of neurotransmission. BAY 38-3441 has been extensively studied for its potential applications in the field of scientific research.
作用機序
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 exerts its pharmacological effects by binding to the glycine receptor and blocking the action of glycine, which is an inhibitory neurotransmitter in the central nervous system. This leads to an increase in excitability and a decrease in inhibition, which can have a variety of effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a brain region that is involved in the regulation of movement and reward. N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 has also been shown to increase the activity of the prefrontal cortex, which is a brain region that is involved in the regulation of attention and decision-making.
実験室実験の利点と制限
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 has several advantages for use in lab experiments. It is a potent and selective antagonist of the glycine receptor, which makes it a valuable tool for studying the role of glycine receptors in the central nervous system. It has also been shown to have a variety of effects on neuronal activity and behavior, which can be useful for investigating the mechanisms underlying various neurological and psychiatric disorders.
One limitation of N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 is that it has relatively poor solubility in water, which can make it difficult to administer in certain experimental protocols. Additionally, it has been shown to have some off-target effects on other receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441. One area of interest is the role of glycine receptors in various neurological and psychiatric disorders, such as schizophrenia, anxiety, and depression. N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 may be a useful tool for investigating the underlying mechanisms of these disorders and developing new treatments.
Another area of interest is the development of new glycine receptor antagonists with improved pharmacological properties, such as increased solubility and selectivity. These compounds could be useful for a variety of experimental and therapeutic applications.
Conclusion:
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 is a valuable tool for studying the role of glycine receptors in the central nervous system. It has been extensively studied for its potential applications in the field of scientific research and has been shown to have a variety of effects on neuronal activity and behavior. While it has some limitations, it remains a valuable tool for investigating the underlying mechanisms of various neurological and psychiatric disorders and developing new treatments.
合成法
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with p-toluenesulfonyl chloride to form the corresponding sulfonyl derivative. This is followed by the reaction of the sulfonyl derivative with N-methylglycine methyl ester to form the N-methylglycine derivative. The final step involves the reaction of the N-methylglycine derivative with 2,4-dimethoxybenzaldehyde to form N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441.
科学的研究の応用
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 has been extensively studied for its potential applications in the field of scientific research. It has been shown to be a potent and selective antagonist of the glycine receptor, which makes it a valuable tool for studying the role of glycine receptors in the central nervous system. N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 has been used in a variety of studies to investigate the effects of glycine receptor antagonists on neurotransmission, synaptic plasticity, and behavior.
特性
IUPAC Name |
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O7S/c1-17-6-10-20(11-7-17)35(29,30)27(22-13-9-19(32-3)15-24(22)34-5)16-25(28)26-21-12-8-18(31-2)14-23(21)33-4/h6-15H,16H2,1-5H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWXHKXGDIMUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)
![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)
![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)
![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)
![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5121343.png)
![4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol](/img/structure/B5121346.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline](/img/structure/B5121354.png)


![3-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5121381.png)
![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5121398.png)